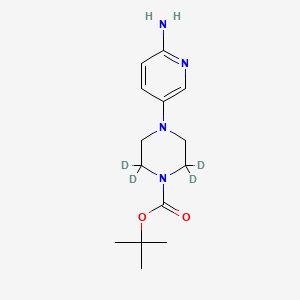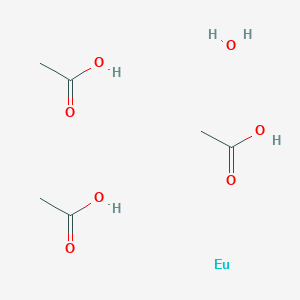
acetic acid;europium;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;europium;hydrate, commonly known as europium(III) acetate hydrate, is an inorganic salt composed of europium and acetic acid. The chemical formula for this compound is Eu(CH₃COO)₃·xH₂O, where x represents the number of water molecules associated with the compound. Europium in this compound exhibits a +3 oxidation state. This compound can exist in various hydrated forms, including sesquihydrate and tetrahydrate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Europium(III) acetate hydrate can be synthesized through the reaction of europium oxide (Eu₂O₃) with acetic acid (CH₃COOH) under heating. The reaction is as follows: [ \text{Eu}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Eu}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ] Alternatively, europium metal can directly react with acetic acid to form europium(III) acetate: [ 2 \text{Eu} + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Eu}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2 ]
Industrial Production Methods
Industrial production of europium(III) acetate hydrate typically involves the controlled reaction of europium oxide with acetic acid, followed by crystallization and purification processes to obtain the desired hydrated form .
Analyse Chemischer Reaktionen
Types of Reactions
Europium(III) acetate hydrate undergoes various chemical reactions, including:
Decomposition: Upon heating, europium(III) acetate hydrate decomposes in multiple stages to form europium oxide (Eu₂O₃).
Reduction: Europium(III) acetate can be reduced electrochemically in an acidic medium to form divalent europium compounds.
Common Reagents and Conditions
Acidic Medium: Acetic acid is commonly used to maintain an acidic environment during reactions.
Electrochemical Reduction: Electrochemical reduction in the presence of acetic acid can yield divalent europium compounds.
Major Products
Europium Oxide: The final product of thermal decomposition.
Divalent Europium Compounds: Formed through electrochemical reduction.
Wissenschaftliche Forschungsanwendungen
Europium(III) acetate hydrate has diverse applications in scientific research, including:
Optoelectronics: Used in the synthesis of europium complexes for optoelectronic devices due to its luminescent properties.
Biological Probes: Utilized as a fluorescent probe in biological imaging and assays.
Catalysis: Acts as a catalyst in various chemical reactions.
Material Science: Employed in the development of advanced materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of europium(III) acetate hydrate involves the interaction of europium ions with target molecules. Europium ions can transfer energy to organic ligands through the “antenna effect,” leading to luminescence. This property is exploited in optoelectronic devices and biological probes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Samarium(III) Acetate: Similar in structure and properties but contains samarium instead of europium.
Gadolinium(III) Acetate: Another lanthanide acetate with gadolinium as the central metal ion.
Europium(II) Acetate: Contains europium in the +2 oxidation state, exhibiting different chemical behavior.
Uniqueness
Europium(III) acetate hydrate is unique due to its strong luminescent properties, making it highly valuable in optoelectronics and biological applications. Its ability to form stable complexes with various ligands further enhances its versatility .
Eigenschaften
Molekularformel |
C6H14EuO7 |
|---|---|
Molekulargewicht |
350.14 g/mol |
IUPAC-Name |
acetic acid;europium;hydrate |
InChI |
InChI=1S/3C2H4O2.Eu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
InChI-Schlüssel |
RWVNKGWAXJFQSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Eu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



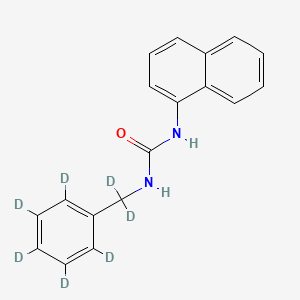
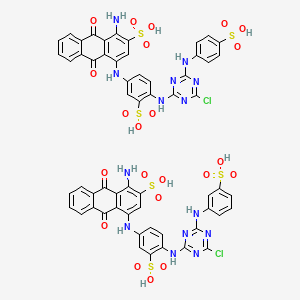


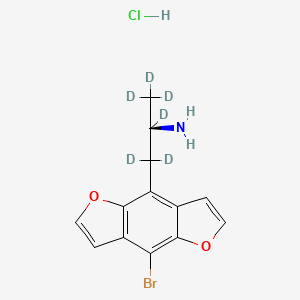
![2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B12429532.png)

![(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12429562.png)
![2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4](/img/structure/B12429570.png)


![4-[(E)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12429587.png)
